molecular formula C23H21ClN2O4 B14938491 5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(prop-2-en-1-yl)-1H-isoindole-1,3(2H)-dione

5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(prop-2-en-1-yl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B14938491
M. Wt: 424.9 g/mol
InChI Key: LEAFJSXIYICDFO-UHFFFAOYSA-N
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Description

5-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(prop-2-en-1-yl)-1H-isoindole-1,3(2H)-dione is a synthetic organic compound featuring an isoindole-1,3-dione core substituted at position 2 with a prop-2-en-1-yl (allyl) group and at position 5 with a 4-(4-chlorophenyl)-4-hydroxypiperidine moiety linked via a carbonyl bridge. The isoindole-dione core imparts rigidity and planar aromaticity, while the substituents modulate electronic, steric, and pharmacophoric properties. The 4-hydroxypiperidine group may enhance solubility and hydrogen-bonding capacity, and the 4-chlorophenyl substituent likely contributes to lipophilicity and receptor binding.

Properties

Molecular Formula

C23H21ClN2O4

Molecular Weight

424.9 g/mol

IUPAC Name

5-[4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl]-2-prop-2-enylisoindole-1,3-dione

InChI

InChI=1S/C23H21ClN2O4/c1-2-11-26-21(28)18-8-3-15(14-19(18)22(26)29)20(27)25-12-9-23(30,10-13-25)16-4-6-17(24)7-5-16/h2-8,14,30H,1,9-13H2

InChI Key

LEAFJSXIYICDFO-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(prop-2-en-1-yl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate dicarboxylic acid derivative and an amine.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where a chlorinated phenyl derivative reacts with a piperidine derivative.

    Final Coupling: The final step involves coupling the piperidine derivative with the isoindole core under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the piperidine ring.

    Reduction: Reduction reactions may target the carbonyl groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

Biologically, isoindole derivatives, including this compound, have shown promise in various assays for their potential anti-inflammatory, antiviral, and anticancer activities.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and certain types of cancer.

Industry

Industrially, the compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(prop-2-en-1-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the observed biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name / Identifier Core Structure Substituents Molecular Formula Molecular Weight Key Features
Target Compound Isoindole-1,3-dione - Allyl (C₃H₅) at C2
- 4-(4-Cl-phenyl)-4-OH-piperidine-carbonyl at C5
C₂₄H₂₂ClN₂O₄ 461.89 g/mol Hydroxypiperidine enhances solubility; allyl may improve metabolic stability
2-{4-[(4-Methylpiperidin-1-yl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione Isoindole-1,3-dione - 4-Methylpiperidine-carbonyl at C2 C₂₁H₂₀N₂O₃ 348.40 g/mol Methylpiperidine increases lipophilicity; lacks hydroxyl group
5-Amino-2-{4-[(4-aminophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione Isoindole-1,3-dione - Amino at C5
- Sulfanyl-phenyl-aminophenyl at C2
C₂₀H₁₆N₃O₂S 379.43 g/mol Amino and sulfanyl groups may enhance polarity and redox activity
2-{2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione Isoindole-1,3-dione - Piperazinyl-oxoethyl at C2 C₂₀H₁₈ClN₃O₃ 383.83 g/mol Piperazine moiety suggests potential CNS activity; oxoethyl spacer
Loperamide cis-N-oxide (C₂₉H₃₃ClN₂O₃) Piperidine derivative - 4-(4-Cl-phenyl)-4-OH-piperidine
- Diphenylbutanamide
C₂₉H₃₃ClN₂O₃ 493.04 g/mol Shared 4-Cl-phenyl-4-OH-piperidine; opioid receptor affinity

Pharmacological and Physicochemical Insights

  • Hydroxypiperidine vs. Methylpiperidine : The target compound’s 4-hydroxypiperidine group (pKa ~8–10) may improve aqueous solubility compared to the methylpiperidine derivative , which is more lipophilic (clogP ~2.5 vs. ~3.2).
  • Allyl Substituent : The allyl group at C2 could confer metabolic stability via reduced oxidative susceptibility compared to alkyl chains, as seen in loperamide derivatives .
  • Piperazine Analogues : The piperazinyl derivative may exhibit serotonin or dopamine receptor modulation, contrasting with the target compound’s probable opioid activity.

Research Tools and Methodologies

  • Structural Analysis : Software like SHELX and ORTEP have been critical in resolving crystallographic data for isoindole-dione derivatives, confirming substituent conformations.

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